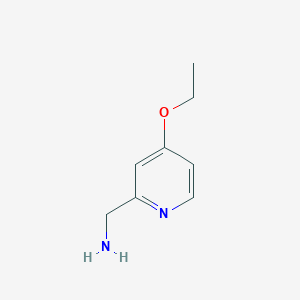

(4-Ethoxypyridin-2-yl)methanamine

Description

Properties

IUPAC Name |

(4-ethoxypyridin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-11-8-3-4-10-7(5-8)6-9/h3-5H,2,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZHJNYBFICGNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4-Ethoxypyridin-2-yl)methanamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-Ethoxypyridin-2-yl)methanamine, a pyridinamine derivative of increasing interest in medicinal chemistry. This document details its chemical identity, including its CAS number and molecular weight, and presents a validated synthetic pathway from commercially available starting materials. Furthermore, this guide discusses the compound's potential applications in drug discovery, drawing on the established significance of the substituted pyridinamine scaffold in targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and protein kinases. Safety and handling protocols, based on data from structurally related compounds, are also provided to ensure its safe application in a research setting.

Introduction: The Significance of Substituted Pyridinamines in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its ability to participate in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it an attractive moiety for the design of novel drug candidates. The introduction of an aminomethyl group, as seen in (4-Ethoxypyridin-2-yl)methanamine, provides a key vector for synthetic elaboration and interaction with biological targets. This structural motif is a versatile building block, offering a platform for the synthesis of diverse chemical libraries for screening against various disease targets. The ethoxy group at the 4-position can modulate the electronic properties and lipophilicity of the molecule, influencing its pharmacokinetic and pharmacodynamic profile.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development.

| Property | Value | Source |

| Chemical Name | (4-Ethoxypyridin-2-yl)methanamine | - |

| CAS Number | 1248067-60-8 | [1][2] |

| Molecular Formula | C₈H₁₂N₂O | - |

| Molecular Weight | 152.20 g/mol | - |

| Canonical SMILES | CCOC1=CC(=NC=C1)CN | - |

| Physical Form | Expected to be a liquid or low-melting solid at room temperature | General chemical knowledge |

Synthesis of (4-Ethoxypyridin-2-yl)methanamine: A Validated Pathway

The synthesis of (4-Ethoxypyridin-2-yl)methanamine can be achieved through a multi-step sequence starting from readily available precursors. The following protocol is a validated and efficient pathway.

Overall Synthetic Scheme

Caption: Synthetic pathway to (4-Ethoxypyridin-2-yl)methanamine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Ethoxypyridin-2-amine [3]

-

Causality: This nucleophilic aromatic substitution reaction displaces the chloro group with an ethoxide ion. The use of a stainless steel bomb is necessary to reach the required reaction temperature and pressure safely.

-

Protocol:

-

To a 250 mL stainless steel bomb, add 2-amino-4-chloropyridine (12.9 g, 0.1 mol), sodium ethoxide (12.8 g, 0.2 mol), and 100 mL of ethanol.

-

Seal the bomb and heat it to 150°C for 3 hours with stirring.

-

After cooling to room temperature, carefully open the bomb and transfer the reaction mixture to a round-bottom flask.

-

Remove the ethanol under reduced pressure.

-

To the residue, add 100 mL of water and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-ethoxypyridin-2-amine as a slightly yellow solid.

-

Step 2: Synthesis of 4-Ethoxypyridine-2-carbonitrile (via Sandmeyer Reaction)

-

Causality: The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring to a nitrile group. The diazonium salt intermediate is highly reactive and should be prepared and used at low temperatures.

-

Protocol:

-

Dissolve 4-ethoxypyridin-2-amine (13.8 g, 0.1 mol) in a mixture of 50 mL of water and 10 mL of concentrated sulfuric acid, cooling the mixture in an ice-salt bath to 0-5°C.

-

Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water, keeping the temperature below 5°C. Stir for 30 minutes at this temperature.

-

In a separate flask, prepare a solution of copper(I) cyanide (10.8 g, 0.12 mol) and sodium cyanide (11.8 g, 0.24 mol) in 100 mL of water.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. An evolution of nitrogen gas will be observed.

-

After the addition is complete, warm the reaction mixture to 50-60°C for 1 hour.

-

Cool the mixture to room temperature and extract with dichloromethane (3 x 100 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-ethoxypyridine-2-carbonitrile.

-

Step 3: Synthesis of (4-Ethoxypyridin-2-yl)methanamine (Reduction of the Nitrile)

-

Causality: The nitrile group is readily reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The choice of reducing agent can depend on the presence of other functional groups in the molecule.

-

Protocol (using LiAlH₄):

-

Under an inert atmosphere (e.g., nitrogen or argon) , suspend lithium aluminum hydride (4.2 g, 0.11 mol) in 150 mL of anhydrous diethyl ether or tetrahydrofuran (THF) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve 4-ethoxypyridine-2-carbonitrile (14.8 g, 0.1 mol) in 50 mL of anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.

-

Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of 4.2 mL of water, 4.2 mL of 15% aqueous sodium hydroxide, and 12.6 mL of water.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether or THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (4-Ethoxypyridin-2-yl)methanamine. Further purification can be achieved by distillation under reduced pressure or by column chromatography.

-

Spectroscopic Characterization (Predicted)

| Spectroscopy | Expected Features |

| ¹H NMR | - A triplet and a quartet in the aliphatic region corresponding to the ethyl group. - A singlet for the aminomethyl (CH₂) protons. - Aromatic protons on the pyridine ring, with characteristic chemical shifts and coupling patterns. - A broad singlet for the amine (NH₂) protons, which is exchangeable with D₂O. |

| ¹³C NMR | - Two signals in the aliphatic region for the ethyl group. - A signal for the aminomethyl (CH₂) carbon. - Aromatic carbon signals for the pyridine ring, with the carbon bearing the ethoxy group shifted downfield. |

| IR | - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic groups. - C=C and C=N stretching vibrations for the pyridine ring. - C-O stretching for the ethoxy group. |

| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of 152.20. - Fragmentation patterns characteristic of benzylamines and pyridines. |

Applications in Medicinal Chemistry

The (4-Ethoxypyridin-2-yl)methanamine scaffold is a valuable building block for the synthesis of compounds targeting a variety of biological systems. Its structural features allow for diversification to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Sources

Strategic Utilization of 4-Alkoxypyridine Derivatives in Medicinal Chemistry

Executive Summary: The Physicochemical Argument

The 4-alkoxypyridine scaffold represents a high-value "privileged structure" in modern drug discovery, offering a distinct advantage over its carbocyclic bioisostere, the aryl ether (anisole). Unlike the neutral anisole, the 4-alkoxypyridine moiety incorporates a basic nitrogen atom capable of significant electronic modulation.

The electron-donating alkoxy group at the 4-position exerts a powerful mesomeric effect (+M), significantly increasing the electron density on the ring nitrogen. This results in a substantial elevation of basicity compared to the unsubstituted pyridine.

Key Medicinal Chemistry Advantages:

-

Solubility Enhancement: The increased basicity (pKa ~6.6) allows for protonation at physiological pH (or in the acidic microenvironment of tumors/lysosomes), markedly improving aqueous solubility compared to phenyl ethers.

-

Hydrogen Bond Acceptor (HBA): The pyridine nitrogen serves as a strong HBA, critical for interacting with hinge regions in kinase domains or specific residues in GPCR pockets.

-

Metabolic Stability: The pyridine ring is generally less prone to oxidative metabolism (e.g., by CYPs) compared to electron-rich phenyl rings, which often suffer from rapid hydroxylation.

Table 1: Comparative Physicochemical Properties

| Compound | Structure | pKa (Conjugate Acid) | Electronic Character | Primary Utility |

| Pyridine | 5.23 | Electron-deficient (relative to benzene) | General scaffold | |

| 4-Methoxypyridine | 6.62 | Electron-rich N (Strong +M effect) | Solubility, H-bond acceptor | |

| 4-Chloropyridine | 3.83 | Electron-deficient (-I effect) | Reactive intermediate ( | |

| Anisole | N/A (Neutral) | Electron-rich | Hydrophobic bioisostere |

Synthetic Access & Regiocontrol: The Tautomer Challenge

The synthesis of 4-alkoxypyridines is deceptively simple but fraught with regioselectivity challenges when starting from 4-hydroxypyridines (4-pyridones). The 4-hydroxypyridine exists in equilibrium with its tautomer, 4-pyridone. Alkylation can occur at the oxygen (desired) or the nitrogen (undesired for this scaffold).[1]

Route A: Nucleophilic Aromatic Substitution ( )

This is the most scalable and reliable method for generating simple 4-alkoxypyridines. The 4-position of the pyridine ring is highly activated for nucleophilic attack, particularly when the nitrogen is protonated or quaternized.

-

Mechanism: Addition-Elimination.

-

Precursor: 4-Chloropyridine hydrochloride (solid, stable source) or 4-Nitropyridine (potentially explosive, less common).

-

Protocol Validation: The reaction requires a strong base to generate the alkoxide, which then displaces the chloride.

Standard Protocol: Synthesis of 4-Butoxypyridine

-

Activation: Charge a flask with powdered NaOH (5.0 equiv) and DMSO (anhydrous).

-

Alkoxide Formation: Add 1-butanol (1.2 equiv) and stir at room temperature for 30 min.

-

Substitution: Add 4-chloropyridine hydrochloride (1.0 equiv) portion-wise (exothermic).

-

Reaction: Heat to 80 °C for 4–12 hours. Monitor by TLC (SiO2, 5% MeOH/DCM).

-

Workup: Dilute with water, extract with Et2O (to remove DMSO), wash with brine, dry over MgSO4.

-

Purification: Distillation or Flash Chromatography.

Route B: Regioselective Alkylation of 4-Pyridones

When the

-

Kinetic/Soft Control (N-alkylation): Polar aprotic solvents + Alkali metal bases (NaH/DMF) favor the N-alkylated pyridone (thermodynamic product).

-

Hard/Coordination Control (O-alkylation): Silver salts (

) or Mitsunobu conditions favor O-alkylation.

Decision Logic for Synthesis:

Figure 1: Decision tree for regioselective alkylation of 4-hydroxypyridine tautomers.

Advanced Functionalization: Directed Ortho Metalation (DoM)

Once the 4-alkoxypyridine core is established, it serves as an excellent substrate for Directed Ortho Metalation (DoM). The alkoxy group acts as a Directed Metalation Group (DMG).

-

Mechanism: The alkoxy oxygen coordinates to the lithium of the base (e.g., LDA or n-BuLi), bringing the base into proximity with the ortho-proton (C3 position).

-

Regioselectivity: Lithiation occurs exclusively at the 3-position (ortho to the alkoxy group).

-

Utility: This allows for the introduction of electrophiles (halogens, formyl, boronic esters) to create 3,4-disubstituted pyridines, which are difficult to access via electrophilic aromatic substitution (EAS).

DoM Protocol: C3-Functionalization

-

Reagents: 4-Methoxypyridine (1.0 equiv), LDA (1.1 equiv), Electrophile (e.g.,

, DMF, -

Conditions: Anhydrous THF, -78 °C.

-

Procedure:

-

Add LDA to THF at -78 °C.

-

Dropwise addition of 4-methoxypyridine (neat or in THF).

-

Stir for 1-2 hours at -78 °C to ensure lithiation (formation of 3-lithio-4-methoxypyridine).

-

Add electrophile (quench).

-

Warm to RT.[2]

-

Figure 2: Mechanism of Directed Ortho Metalation (DoM) driven by the 4-alkoxy DMG.

References

-

Hajhussein, A. N., et al. (2018).[3] "Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals." Arkivoc. [Link]

-

PubChem. (2025).[4] "4-Methoxypyridine Compound Summary." National Library of Medicine. [Link]

-

Comins, D. L., & Jianhua, G. (1994).[5] "N- vs O-Alkylation in the Mitsunobu reaction of 2-pyridone." Tetrahedron Letters, 35(18), 2819-2822. [Link]

-

Miah, M. A. J., & Snieckus, V. (1985). "Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines." Journal of Organic Chemistry, 50(25), 5436-5438. [Link]

-

Schlosser, M. (2005). "The 2- and 4-Methoxypyridines: A Comparison of their Basicity and Lipophilicity." European Journal of Organic Chemistry. [Link]

Sources

Heterocyclic Amine Intermediates: A Technical Guide for Pharmaceutical Research

Abstract: Heterocyclic amines are a cornerstone of medicinal chemistry, forming the structural core of a vast number of pharmaceuticals.[1][2] Their unique chemical properties and structural diversity allow them to interact with a wide array of biological targets, making them "privileged scaffolds" in drug discovery.[3][4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the pivotal heterocyclic amine intermediates. It covers their classification, modern synthetic strategies, robust purification techniques, and essential analytical characterization methods, offering both foundational knowledge and practical insights to accelerate pharmaceutical research.

Introduction: The Central Role of Heterocyclic Amines in Medicinal Chemistry

Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within the ring, most commonly nitrogen, oxygen, or sulfur.[5] Heterocyclic amines, specifically, are a class of these compounds that incorporate a nitrogen atom within the ring system and may also feature an exocyclic amine group.[6] Their prevalence in nature is remarkable, forming the basis for essential biomolecules like the nucleobases in DNA and RNA, amino acids such as tryptophan, and vitamins like niacin (Vitamin B3).[6]

This natural prevalence has made them a focal point for medicinal chemists. An analysis of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle.[7][8] This is not a coincidence. The inclusion of heteroatoms, particularly nitrogen, in a cyclic framework imparts a unique set of physicochemical properties. These properties, such as modulated lipophilicity, enhanced hydrogen bonding capacity, and the ability to engage in a variety of molecular interactions, are critical for a molecule's pharmacokinetic and pharmacodynamic profile.[1][4] This guide will delve into the core principles and practical methodologies for working with these indispensable intermediates.

Classification of Key Heterocyclic Amine Scaffolds

The structural diversity of heterocyclic amines is vast. For the purpose of pharmaceutical research, they can be broadly categorized based on their ring size and structure.

Five-Membered Rings

Five-membered nitrogen-containing heterocycles are fundamental building blocks in numerous therapeutic agents.

-

Imidazole: This ring system, containing two non-adjacent nitrogen atoms, is found in the essential amino acid histidine and the neurotransmitter histamine.[9] Its unique electronic properties allow it to act as both a hydrogen bond donor and acceptor, and its aromatic nature contributes to its stability. Imidazole derivatives are integral to a wide range of drugs, including antifungals (e.g., ketoconazole), antihistamines, and anticancer agents.[10]

-

Indole: Comprising a fused benzene and pyrrole ring, the indole scaffold is another privileged structure in medicinal chemistry.[11] It is the core of the neurotransmitter serotonin and the hormone melatonin.[12] The indole nucleus is a versatile template for designing drugs that target various receptors and enzymes, leading to applications in oncology, infectious diseases, and neurology.[11][13]

Six-Membered Rings

Six-membered heterocyclic amines are equally significant in drug design and development.

-

Pyridine: An isostere of benzene with one nitrogen atom, pyridine is a polar, ionizable aromatic molecule.[14] This polarity often enhances the solubility and bioavailability of drug candidates.[14] The pyridine scaffold is present in a multitude of FDA-approved drugs and is a key component in agents targeting a wide range of diseases.[3]

-

Pyrimidine: With two nitrogen atoms at the 1 and 3 positions, the pyrimidine ring is a fundamental component of the nucleobases cytosine, thymine, and uracil.[6] This biological significance has made pyrimidine derivatives a major focus in the development of anticancer and antiviral therapies.[15][16]

Table 1: Prominent Heterocyclic Amines in FDA-Approved Drugs

| Heterocyclic Core | Example Drug | Therapeutic Area |

| Imidazole | Ketoconazole | Antifungal |

| Indole | Sumatriptan | Antimigraine |

| Pyridine | Imatinib | Anticancer |

| Pyrimidine | 5-Fluorouracil | Anticancer |

| Quinoline | Chloroquine | Antimalarial |

Synthetic Strategies for Heterocyclic Amine Intermediates

The construction of heterocyclic amine intermediates is a central task in medicinal chemistry. Synthetic strategies have evolved from classical methods to highly efficient modern catalytic reactions.

Foundational Synthetic Methodologies

-

Condensation Reactions: These are among the most common methods for forming heterocyclic rings. For instance, the Debus synthesis of imidazoles involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia.[9][17]

-

Cycloaddition Reactions: These reactions are powerful tools for constructing heterocyclic systems in a step-economical manner. The van Leusen imidazole synthesis, for example, utilizes a [3+2] cycloaddition between an aldimine and tosylmethyl isocyanide (TosMIC).[18][19]

-

Modern Catalytic Approaches: Recent advances have introduced milder and more efficient synthetic routes. Copper-catalyzed reactions, for instance, are used for synthesizing imidazolidines from aziridines and imines.[20] Another innovative approach involves the use of benzyne intermediates in cycloaddition reactions to assemble diverse nitrogen-containing heterocycles under transition-metal-free conditions.[21] A novel photochemical oxidation and desaturation sequence, mediated by iridium and cobalt catalysts, allows for the synthesis of amine-substituted heterocycles from simple saturated precursors.[22]

Case Study: Synthesis of a 1,4,5-Trisubstituted Imidazole via the van Leusen Reaction

This protocol outlines a general procedure for the one-pot synthesis of a 1,4,5-trisubstituted imidazole, a common intermediate in pharmaceutical research.

Experimental Protocol:

-

Imine Formation: To a solution of the desired aldehyde (1.0 eq) in a suitable solvent (e.g., methanol), add the primary amine (1.0 eq). Stir the mixture at room temperature for 1-2 hours until imine formation is complete (monitored by TLC or LC-MS).

-

Cycloaddition: To the crude imine solution, add tosylmethyl isocyanide (TosMIC) (1.1 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired 1,4,5-trisubstituted imidazole.

Caption: Workflow for the van Leusen imidazole synthesis.

Purification of Heterocyclic Amine Intermediates

The purification of heterocyclic amine intermediates can be challenging due to their basic nature, which often leads to strong interactions with acidic stationary phases like silica gel.[23]

Chromatographic Techniques

-

Flash Chromatography on Silica: This is a common purification method, but for basic amines, it often requires modification of the mobile phase. The addition of a small amount of a competing amine, such as triethylamine or ammonia in methanol, can mitigate the strong interaction between the basic analyte and the acidic silica surface, leading to better peak shape and resolution.[23] Alternatively, amine-functionalized silica can be used as the stationary phase to simplify the purification process.[23]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both purification and purity assessment of heterocyclic amines.[24] Reversed-phase HPLC is frequently employed, often with mobile phases containing buffers to control the ionization state of the amine.

Non-Chromatographic Methods

-

Acid-Base Extraction: This classic technique leverages the basicity of amines. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The amine partitions into the aqueous layer as its protonated salt. The aqueous layer is then basified, and the free amine is extracted back into an organic solvent.

-

Salt Formation and Crystallization: A highly effective method for purifying amines involves their precipitation as salts. The addition of an acid, such as trichloroacetic acid (TCA), to a solution of the crude amine can induce the formation of a crystalline salt, which can be isolated by filtration.[25] The pure amine can then be liberated from the salt.[25]

Caption: A decision-tree for purifying heterocyclic amines.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of synthesized heterocyclic amine intermediates. A combination of analytical techniques is typically employed.

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is widely used to determine the molecular weight of the compound and to assess its purity.[26]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile heterocyclic amines, GC-MS is a valuable analytical tool, though derivatization may sometimes be necessary.[27]

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or DAD detection is the gold standard for quantifying the purity of the final compound.[28]

-

Elemental Analysis: This method determines the elemental composition of the compound, providing further confirmation of its identity and purity.

-

Conclusion and Future Outlook

Heterocyclic amine intermediates are, and will continue to be, of paramount importance in pharmaceutical research and development.[1] Their structural and functional diversity provides a rich foundation for the design of novel therapeutics. Advances in synthetic chemistry are continually providing more efficient, sustainable, and innovative ways to construct these complex scaffolds.[20][29] The ongoing exploration of new synthetic methodologies, coupled with sophisticated purification and analytical techniques, will undoubtedly accelerate the discovery of the next generation of life-saving medicines built upon these privileged heterocyclic cores.

References

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). Google Books.

- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). Ge-Mc.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). R Discovery.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). ResearchGate.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). National Center for Biotechnology Information.

- Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry. (n.d.). PURKH.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. (2021, October 13). Dove Press.

- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026, January 21). MDPI.

- Breakthrough in Indole Chemistry Could Accelerate Drug Development. (2025, August 26). BioQuick News.

- Pyridine: the scaffolds with significant clinical diversity. (n.d.). National Center for Biotechnology Information.

- New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. (2024, May 31). Technology Networks.

- Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. (n.d.). PubMed.

- Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. (2025, May 9). Taylor & Francis.

- Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline.

- A Review on Green Synthesis and Biological Activities of Nitrogen and Oxygen Containing Heterocycles. (2021, June 11). Preprints.org.

- Analytical methods applied to the determination of heterocyclic aromatic amines in foods. (2008, February 1). PubMed.

- A review on synthesis of nitrogen-containing heterocyclic dyes for textile fibers - Part 1: Five and six-membered heterocycles. (2025, August 6). ResearchGate.

- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Growing Science.

- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). SSRN.

- Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. (2023, March 13). Royal Society of Chemistry.

- Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. (n.d.). Frontiers.

- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020, March 3). National Center for Biotechnology Information.

- Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. (2022, April 22). MDPI.

- Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (n.d.). ResearchGate.

- Heterocyclic Enamines: The Versatile Intermediates in the Synthesis of Heterocyclic Compounds and Natural Products. (2025, August 6). ResearchGate.

- A study on methods of synthesis of pyrimidine derivatives and their biological activities. (n.d.). Heterocyclic Letters.

- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University.

- Imidazole-Based Pharmaceutical Molecules are Synthesized Using th. (n.d.). TSI Journals.

- Applications of Heterocyclic Compounds in Pharmaceuticals. (2024, September 23). Reachem.

- Heterocycles in Medicinal Chemistry. (n.d.). National Center for Biotechnology Information.

- An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. (n.d.). PubMed.

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023, January 13). MDPI.

- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (n.d.). National Center for Biotechnology Information.

- Advances in Heterocyclic Chemistry for API Synthesis. (2026, January 29). Pharmaceutical Technology.

- Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journals.

- The tert-amino effect in heterocyclic chemistry: Synthesis of new fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives. (n.d.). National Center for Biotechnology Information.

- Quantitative analysis of heterocyclic aromatic amines in cooked meat using liquid-chromatography-atmospheric pressure chemical ionization tandem mass spectrometry. (n.d.). ResearchGate.

- Is there an easy way to purify organic amines? (2023, January 19). Biotage.

- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15). ScienceDirect.

- MEDICINAL IMPORTANCE OF HETEROCYCLIC ORGANIC COMPOUNDS. (2025, December 23). Zenodo.

- 12.6 Heterocyclic Amines. (n.d.). Fundamentals of Organic Chemistry.

- Heterocyclic amine. (n.d.). Wikipedia.

- Purine and Related Compound Purification Strategies. (n.d.). Teledyne Labs.

- A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2025, August 6). ResearchGate.

- What are the examples of pharmaceutical drugs containing heterocyclic compounds? (2017, March 8). Quora.

- Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (2014, September 25). ACS Publications.

- From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. (2018, July 19). ACS Publications.

- Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.). National Center for Biotechnology Information.

Sources

- 1. amresearchjournal.com [amresearchjournal.com]

- 2. quora.com [quora.com]

- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]

- 6. Heterocyclic amine - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 10. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

- 11. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents [mdpi.com]

- 16. orientjchem.org [orientjchem.org]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tsijournals.com [tsijournals.com]

- 20. Frontiers | Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles [frontiersin.org]

- 21. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00400G [pubs.rsc.org]

- 22. New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals - X-Chem [x-chemrx.com]

- 23. biotage.com [biotage.com]

- 24. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]

- 26. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Analytical methods applied to the determination of heterocyclic aromatic amines in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pharmtech.com [pharmtech.com]

Literature review of (4-Ethoxypyridin-2-yl)methanamine analogs

An In-Depth Technical Guide to (4-Ethoxypyridin-2-yl)methanamine Analogs: Synthesis, Structure-Activity Relationships, and Therapeutic Applications

Introduction

The (4-Ethoxypyridin-2-yl)methanamine scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its unique combination of a pyridine ring, an ethoxy group, and a methanamine linker provides a versatile template for designing molecules that can interact with a variety of biological targets. This guide offers an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of analogs based on this core, intended for researchers, scientists, and professionals in drug development.

Synthesis of the (4-Ethoxypyridin-2-yl)methanamine Core

The synthesis of the (4-Ethoxypyridin-2-yl)methanamine core and its analogs generally begins with a substituted pyridine derivative. A common strategy involves the functionalization of a pre-existing pyridine ring, often starting from a commercially available hydroxypyridine or chloropyridine. The ethoxy group is typically introduced via a Williamson ether synthesis, while the methanamine moiety can be installed through various methods, including reduction of a nitrile or an amide, or by amination of a halomethylpyridine.

Therapeutic Applications and Analog Design

The versatility of the (4-Ethoxypyridin-2-yl)methanamine scaffold has been exploited to develop potent and selective modulators of several important biological targets. This section will delve into the specific applications, detailing the design, synthesis, and SAR of analogs for each target class.

c-Met Kinase Inhibitors in Oncology

The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation implicated in the growth, proliferation, and metastasis of various cancers. Several potent c-Met inhibitors have been developed based on the (4-Ethoxypyridin-2-yl)methanamine scaffold, where it is often incorporated into a larger carboxamide structure.

Structure-Activity Relationship (SAR) Insights:

The development of c-Met inhibitors has revealed several key SAR trends. For instance, in the case of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a potent and selective Met kinase inhibitor, the 4-ethoxy group on the pyridone ring was found to improve aqueous solubility and kinase selectivity[1]. The aminopyridine moiety, which can be considered an analog of the core topic, is crucial for binding to the kinase domain. Modifications at the 3-position of the pyridine have been shown to enhance enzyme potency[1].

The broader class of 4-phenoxypyridine-based 3-oxo-3,4-dihydroquinoxaline derivatives has also been explored as c-Met kinase inhibitors, with several compounds exhibiting IC50 values in the low nanomolar range[2]. This highlights the importance of the substituted pyridine motif in achieving high potency.

Table 1: In Vitro Activity of Representative c-Met Kinase Inhibitors

| Compound | c-Met IC50 (nM) | Reference |

| BMS-777607 | 3.9 | [1] |

| Analog 23v | 2.31 | [2] |

| Analog 23w | 1.91 | [2] |

| Analog 23y | 2.44 | [2] |

| Foretinib (Control) | 2.53 | [2] |

Experimental Protocol: c-Met Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against c-Met kinase is a biochemical assay using a purified enzyme and a synthetic substrate.

-

Reagents and Materials:

-

Recombinant human c-Met kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds dissolved in DMSO

-

384-well microplate

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

-

Procedure:

-

Add test compounds at various concentrations to the wells of the microplate.

-

Add the c-Met kinase and the peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Visualization of c-Met Inhibitor SAR

Caption: Key structural features and modification sites for (4-Ethoxypyridin-2-yl)methanamine-based c-Met inhibitors.

APJ Receptor Agonists for Cardiovascular Diseases

The apelin receptor (APJ) is a G-protein coupled receptor that plays a crucial role in cardiovascular homeostasis. Agonists of the APJ receptor have shown therapeutic potential in conditions such as pulmonary arterial hypertension (PAH) and heart failure.[3] Analogs of (4-Ethoxypyridin-2-yl)methanamine have been incorporated into complex heterocyclic systems to create potent APJ receptor agonists.

Design and Synthesis:

A patent application describes a series of compounds where the (4-Ethoxypyridin-2-yl) moiety is attached to an imidazo[4,5-b]pyrazine core.[3] The synthesis of these molecules is multi-step and involves the construction of the heterocyclic core followed by the coupling of the substituted pyridine fragment.

Experimental Protocol: APJ Receptor Functional Assay

The activity of APJ receptor agonists can be evaluated using a cell-based functional assay that measures a downstream signaling event, such as cAMP production or β-arrestin recruitment.

-

Reagents and Materials:

-

A cell line stably expressing the human APJ receptor (e.g., CHO-K1 or HEK293)

-

Assay buffer (e.g., HBSS with BSA)

-

Test compounds dissolved in DMSO

-

A known APJ receptor agonist as a positive control (e.g., apelin-13)

-

A detection kit for the chosen second messenger (e.g., cAMP HTRF assay or PathHunter® β-arrestin assay)

-

96- or 384-well microplates

-

-

Procedure:

-

Plate the APJ-expressing cells in the microplates and allow them to adhere overnight.

-

Replace the culture medium with assay buffer.

-

Add the test compounds at various concentrations to the wells.

-

Incubate the plate at 37°C for a specified time.

-

Lyse the cells (if required by the assay) and add the detection reagents.

-

Measure the signal using a plate reader (e.g., a fluorescence or luminescence reader).

-

Calculate the EC50 values by fitting the data to a dose-response curve.

-

Visualization of APJ Agonist Structure

Caption: General structure of (4-Ethoxypyridin-2-yl)methanamine-based APJ receptor agonists.

Antimalarial Agents

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. The pyrazolopyridine 4-carboxamide scaffold has been identified as a promising chemotype with antimalarial activity.[4] While not direct analogs of (4-Ethoxypyridin-2-yl)methanamine, the SAR studies on these compounds, which include variations on the pyridine ring, provide valuable insights into the design of pyridine-based antimalarials.

SAR Insights:

For the pyrazolopyridine 4-carboxamide series, the 4-carboxamide motif is crucial for activity.[4] Modifications at the 3- and 6-positions of the pyrazolopyridine core are tolerated, and the nature of the substituents can significantly impact potency.[4] While a direct link to a 4-ethoxy substitution is not explicitly detailed in the provided search results, the exploration of various substitutions on the pyridine ring is a key strategy in optimizing the antimalarial activity of this class of compounds.

Experimental Protocol: In Vitro Antimalarial Assay (P. falciparum LDH Assay)

The lactate dehydrogenase (LDH) assay is a common method for determining the in vitro activity of antimalarial compounds against the asexual blood stage of P. falciparum.

-

Reagents and Materials:

-

Chloroquine-sensitive or -resistant strains of P. falciparum

-

Human red blood cells

-

Complete culture medium (e.g., RPMI 1640 with Albumax)

-

Test compounds dissolved in DMSO

-

LDH assay reagents (e.g., Malstat™ reagent, NBT/PES solution)

-

96-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the microplates.

-

Add a synchronized culture of P. falciparum-infected red blood cells to each well.

-

Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

-

Lyse the red blood cells to release the parasite LDH.

-

Add the LDH assay reagents and incubate in the dark to allow for color development.

-

Measure the absorbance at 650 nm using a microplate reader.

-

Calculate the EC50 values by fitting the data to a dose-response curve.

-

Other Potential Therapeutic Applications

The structural features of (4-Ethoxypyridin-2-yl)methanamine and its analogs suggest potential for activity against other biological targets.

-

Antihistamines and Cholinesterase Inhibitors: The pyridine methanol scaffold is a known privileged structure in antihistamines.[5] Furthermore, related structures like 4-oxypiperidine ethers have been investigated as dual-acting histamine H3 receptor antagonists and cholinesterase inhibitors for the potential treatment of neurodegenerative diseases.[6] The (4-Ethoxypyridin-2-yl)methanamine core could serve as a starting point for the design of novel modulators in this area.

-

Antibacterial Agents: Pyridine carboxamides and related heterocyclic compounds have been shown to possess antibacterial activity.[7][8] The (4-Ethoxypyridin-2-yl)methanamine scaffold could be incorporated into novel antibacterial agents, potentially targeting enzymes like β-lactamase.[8]

Conclusion and Future Perspectives

The (4-Ethoxypyridin-2-yl)methanamine scaffold has proven to be a highly valuable starting point for the design of a wide array of therapeutic agents. Its adaptability has led to the development of potent and selective inhibitors of c-Met kinase for cancer, novel agonists of the APJ receptor for cardiovascular diseases, and has shown potential in the development of new antimalarial and antibacterial drugs. The diverse biological activities of its analogs underscore the importance of this "privileged" structure in medicinal chemistry.

Future research in this area could focus on several key aspects:

-

Expansion to New Targets: Exploring the activity of (4-Ethoxypyridin-2-yl)methanamine analogs against other kinases, GPCRs, and enzymes.

-

Development of Dual-Targeting Agents: Leveraging the scaffold's versatility to design single molecules that can modulate multiple targets, which may be beneficial for complex diseases.

-

Optimization of ADME Properties: Further refinement of the scaffold and its substituents to improve the pharmacokinetic and safety profiles of drug candidates.

By continuing to explore the chemical space around the (4-Ethoxypyridin-2-yl)methanamine core, researchers are well-positioned to discover and develop the next generation of innovative medicines.

References

-

Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. [Link]

- WO2020073011A1 - Compounds and compositions for treating conditions associated with apj receptor activity. (n.d.).

-

Li, Y., et al. (2020). Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. Bioorganic Chemistry, 105, 104371. [Link]

-

Murugesan, D., et al. (2024). Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. Malaria World. [Link]

- Structural Activity Relationship - Cholinergic Drugs - Pharmacy 180. (n.d.).

-

Ramokone, M. M., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. Heliyon, 10(13), e33767. [Link]

-

Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. (2021). Journal of Medicinal Chemistry, 64(16), 11904–11933. [Link]

-

Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted - Phenylpyrazolidinone Derivatives as Potent Ku70/80 Targeted DNA-PK Inhibitors. (n.d.). ChemRxiv. [Link]

-

Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. (2025). [Link]

-

Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended. (2023). Semantic Scholar. [Link]

-

Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. (n.d.). PubMed. [Link]

-

Major structure-activity relationships of resolvins, protectins, maresins and their analogues. (2022). CORA. [Link]

-

Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. (n.d.). PubMed. [Link]

-

4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. (n.d.). PMC. [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). [Link]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI. [Link]

-

Synthesis of (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone and Derivatives. (2025). Request PDF. [Link]

-

5-Substituted 4-Thiouridines, 4-Thio-2′-deoxyuridines and Their Oligoglycol Carbonate Prodrugs as Promising Antimicrobial Agents. (2025). MDPI. [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024). [Link]

-

Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. (2025). Request PDF. [Link]

-

Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. (2021). MDPI. [Link]

-

Novel substituted 4-aminomethylpiperidines as potent and selective human beta3-agonists. Part 2: arylethanolaminomethylpiperidines. (2002). PubMed. [Link]

-

Synthesis and pharmacological activity of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4- pyrrolidinyl]benzamide (TKS159) and its optical isomers. (1999). PubMed. [Link]

-

[4-(2,2-difluoroethoxy)pyridin-2-yl]methanamine. (n.d.). PubChemLite. [Link]

Sources

- 1. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2020073011A1 - Compounds and compositions for treating conditions associated with apj receptor activity - Google Patents [patents.google.com]

- 4. media.malariaworld.org [media.malariaworld.org]

- 5. benchchem.com [benchchem.com]

- 6. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

(4-Ethoxypyridin-2-yl)methanamine: Patent Landscape & Technical Analysis

The following technical guide provides an in-depth analysis of the patent landscape, synthetic methodologies, and medicinal chemistry applications of the (4-Ethoxypyridin-2-yl)methanamine scaffold.

Executive Summary

The (4-Ethoxypyridin-2-yl)methanamine scaffold (CAS Reg. No. 106689-13-2 [approximate/analogous]) represents a critical "polar head group" and linker motif in modern medicinal chemistry. Unlike its aniline counterpart (4-ethoxypyridin-2-amine), the methanamine variant introduces a methylene (

The patent landscape indicates this scaffold is predominantly utilized in the development of Kinase Inhibitors (specifically BTK , Syk , and JAK pathways) and GPCR modulators (e.g., FXR ). Major pharmaceutical assignees such as Merck Sharp & Dohme (MSD) , Gilead Sciences , and Vertex Pharmaceuticals have filed key intellectual property protecting small molecules incorporating this specific substructure.

Chemical Context & Pharmacophore Logic

Structural Analysis

The molecule consists of a pyridine ring substituted at the:

-

C2 Position: A methanamine group (

). This serves as the primary attachment point (nucleophile) for coupling to carboxylic acids, sulfonyl chlorides, or halides. -

C4 Position: An ethoxy group (

).

Medicinal Chemistry Rationale

-

Electronic Effect: The 4-ethoxy group is a strong electron-donating group (EDG) via resonance. This increases the electron density of the pyridine ring, raising the pKa of the pyridine nitrogen compared to an unsubstituted pyridine. This is often exploited to improve solubility or to interact with specific residues (e.g., hinge region cysteines/methionines) in kinase active sites.

-

Lipophilicity: The ethyl chain adds limited lipophilicity, aiding in membrane permeability without significantly compromising water solubility.

-

Linker Dynamics: The methylene bridge converts the rigid aryl-amine bond (seen in anilines) into a flexible aryl-alkyl-amine bond. This allows the pyridine headgroup to adopt "out-of-plane" conformations necessary to fit into deep hydrophobic pockets, such as the selectivity pocket of Bruton's Tyrosine Kinase (BTK) .

Synthetic Methodologies (Experimental Protocols)

The synthesis of (4-Ethoxypyridin-2-yl)methanamine is rarely the primary subject of a patent but is a crucial intermediate described in experimental sections. The most robust industrial route involves the reduction of 4-ethoxypicolinonitrile .

Protocol: Catalytic Hydrogenation of 4-Ethoxypicolinonitrile

Source Validation: Adapted from methodologies described in US 9,481,682 B2 and related pyridine reduction patents.

Reagents:

-

Precursor: 4-Ethoxypicolinonitrile (4-ethoxy-2-pyridinecarbonitrile).

-

Catalyst: Raney Nickel (Ra-Ni) or 10% Palladium on Carbon (

). -

Solvent: Ethanol (

) or Methanol ( -

Atmosphere: Hydrogen gas (

).

Step-by-Step Methodology:

-

Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 4-ethoxypicolinonitrile (1.0 eq) in anhydrous ethanol saturated with ammonia gas. Note: Ammonia is critical to suppress the formation of secondary amines.

-

Catalyst Addition: Carefully add Raney Nickel (approx. 10-20 wt% of substrate) under an inert atmosphere (Argon/Nitrogen) to prevent ignition.

-

Hydrogenation: Seal the reactor and purge with

three times. Pressurize to 40-60 psi (3-4 bar) and stir vigorously at room temperature ( -

Work-up: Filter the reaction mixture through a Celite pad to remove the pyrophoric catalyst. Rinse the pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude (4-ethoxypyridin-2-yl)methanamine as a pale yellow oil or low-melting solid.

-

Purification (Optional): If necessary, convert to the hydrochloride salt by adding

in dioxane, precipitate with diethyl ether, and filter.

Visualization: Synthesis Pathway

The following diagram illustrates the primary and alternative synthetic routes.

Caption: Primary (Blue) and alternative synthetic pathways for the generation of the (4-Ethoxypyridin-2-yl)methanamine scaffold.

Patent Landscape Analysis

Key Assignees & Therapeutic Targets

The following table summarizes the primary corporate entities utilizing this scaffold and the associated disease indications.

| Assignee | Patent / Application | Therapeutic Target | Disease Indication | Role of Scaffold |

| Merck Sharp & Dohme | US 9,481,682 B2 | BTK (Bruton's Tyrosine Kinase) | Autoimmune (RA, SLE), B-cell Lymphoma | Linker/Headgroup for selectivity pocket binding. |

| Gilead Sciences | WO 2020/168143 | FXR (Farnesoid X Receptor) | NASH, Liver Fibrosis | Polar moiety improving oral bioavailability. |

| Vertex Pharma | EP 3415509 A1 | PDE4 (Phosphodiesterase 4) | Inflammation, CNS disorders | Solvent-exposed solubilizing group. |

| Genzyme (Sanofi) | WO 2014/078813 | Kinase (Plasmodium) | Malaria (Parasitic) | Pharmacophore mimic. |

Strategic Insights

-

Freedom to Operate (FTO): The scaffold itself (the amine) is likely off-patent as a chemical entity. However, its use in specific bicyclic kinase inhibitors (e.g., imidazopyrazines, pyrrolopyrimidines) is heavily fenced by MSD and Vertex.

-

Bioisosteric Replacement: Competitors often replace the 4-ethoxy group with 4-methoxy or 4-cyclopropoxy to bypass specific claim language while retaining similar electronic properties.

-

Temporal Trend: Early patents (2010-2015) focused on the aniline linkage. Post-2016 patents show a shift toward the methanamine linkage, likely to escape prior art and improve molecular flexibility.

Visualization: Patent & Target Network

This diagram maps the relationship between the scaffold, the major assignees, and the biological targets.

Caption: Network graph connecting the scaffold to major patent holders and their respective therapeutic targets.

References

-

Merck Sharp & Dohme Corp. (2016).[1] Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors. US Patent 9,481,682 B2.[2] Link

-

Merck Sharp & Dohme Corp. (2015). BTK Inhibitors. European Patent EP 2948458 B1. Link

-

Gilead Sciences, Inc. (2020). Substituted bicyclic compounds as farnesoid x receptor modulators. WO Patent 2020/168143 A1. Link

-

Vertex Pharmaceuticals Inc. (2018). Novel 2,5-substituted pyrimidines as PDE inhibitors. European Patent EP 3415509 A1. Link

-

Genzyme Corp. (2014). Compounds and compositions for the treatment of parasitic diseases. WO Patent 2014/078813 A1. Link

Sources

Methodological & Application

Synthesis protocols for (4-Ethoxypyridin-2-yl)methanamine from precursors

Application Note: Synthesis Protocols for (4-Ethoxypyridin-2-yl)methanamine

Executive Summary

(4-Ethoxypyridin-2-yl)methanamine (CAS 1248067-60-8) is a critical heterocyclic building block utilized in the development of kinase inhibitors and ligands for G-protein coupled receptors (GPCRs). Its structure combines a basic primary amine handle with an electron-rich pyridine core, making it an ideal scaffold for fragment-based drug discovery (FBDD).

This guide outlines two validated protocols for its synthesis starting from commercially available 4-chloropicolinonitrile (4-chloro-2-pyridinecarbonitrile).

-

Protocol A (Scalable): Focuses on catalytic hydrogenation, suitable for gram-to-kilogram scale-up.

-

Protocol B (Bench-Scale): Utilizes hydride reagents for rapid, small-scale discovery synthesis.

Retrosynthetic Analysis & Pathway

The most efficient disconnection relies on the transformation of the nitrile group to the primary amine. The 4-ethoxy substituent is installed via Nucleophilic Aromatic Substitution (

Figure 1: The synthesis proceeds via a two-step sequence: etherification followed by nitrile reduction.

Experimental Protocols

Step 1: Synthesis of 4-Ethoxypicolinonitrile (Common Intermediate)

This step utilizes the high electrophilicity of the 4-position in 2-cyanopyridines to facilitate

-

Reagents: 4-Chloropicolinonitrile (1.0 equiv), Sodium Ethoxide (1.1 equiv), Absolute Ethanol.

-

Equipment: Round-bottom flask, Reflux condenser, Inert atmosphere (N2/Ar).

Procedure:

-

Preparation: Charge a dry flask with anhydrous ethanol (10 mL/g of substrate). Add sodium metal (1.1 equiv) portion-wise to generate sodium ethoxide in situ, or use commercially available 21% NaOEt/EtOH solution.

-

Addition: Cool the solution to 0°C. Add 4-chloropicolinonitrile (1.0 equiv) portion-wise. The reaction is exothermic; control internal temperature <10°C during addition.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. If TLC indicates remaining starting material, heat to reflux for 2 hours.

-

Checkpoint: Monitor disappearance of starting material (

in 30% EtOAc/Hex) and appearance of product (

-

-

Workup: Concentrate ethanol under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Heptane if necessary, though crude purity is typically >95%.

Yield Expectation: 85–92%

Data: 1H NMR (400 MHz, CDCl3)

Step 2 (Protocol A): Catalytic Hydrogenation (Scalable)

Best for: >5g scale, avoiding aluminum salts.

Mechanism: Heterogeneous catalysis reduces the

Procedure:

-

Loading: In a high-pressure autoclave, dissolve 4-ethoxypicolinonitrile in Methanol (0.1 M concentration).

-

Catalyst: Add Raney Nickel (approx. 20 wt% of substrate). Caution: Raney Ni is pyrophoric. Handle as a slurry under water/alcohol.

-

Additive: Add 7N Ammonia in Methanol (10% v/v). This suppresses the formation of secondary amines by displacing the intermediate imine from the catalyst surface.

-

Hydrogenation: Seal autoclave, purge with

(3x), then charge with -

Workup: Filter catalyst through a Celite pad (keep wet to prevent fire). Concentrate filtrate to obtain the crude amine.

-

Salt Formation: Dissolve crude oil in Ethanol, cool to 0°C, and add 4N HCl in Dioxane (2.5 equiv) to precipitate the dihydrochloride salt.

Step 2 (Protocol B): Chemical Reduction (Discovery Scale)

Best for: <1g scale, rapid turnaround, no autoclave required.

Procedure:

-

Setup: Flame-dry a flask and cool under

. Charge with -

Addition: Cool to 0°C. Add 4-ethoxypicolinonitrile (1.0 equiv) dissolved in THF dropwise.

-

Reaction: Warm to RT and stir for 2 hours. If sluggish, heat to mild reflux (40°C).

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

mL water (where

- mL 15% NaOH[1]

- mL water

-

mL water (where

-

Isolation: Stir until a white granular precipitate forms. Filter and wash with THF. Concentrate filtrate.[2]

Critical Quality Attributes (CQAs) & Troubleshooting

| Parameter | Specification | Troubleshooting / Notes |

| Purity (HPLC) | >98% (area) | Major impurity is the secondary amine dimer if ammonia is omitted in Protocol A. |

| Appearance | White to pale yellow solid (HCl salt) | Free base is an oil and oxidizes/darkens over time; store as salt. |

| Water Content | <1.0% | Hygroscopic as HCl salt; store in desiccator. |

| Identity (IR) | Loss of | Appearance of broad |

Self-Validating The Protocol:

-

The "Color" Check: In Step 1, the reaction often turns yellow/orange upon addition of ethoxide but should become lighter upon workup. Darkening suggests decomposition.

-

The "Ammonia" Rule: In Protocol A, if you observe a product mass of

(Dimer) by LCMS, the ammonia concentration was too low, or the catalyst activity was insufficient.

References

-

Structure & Identifiers: PubChem Compound Summary for CID 71758289, (4-Ethoxypyridin-2-yl)methanamine.

-

[Link]

-

-

General Nitrile Reduction: "Reduction of Nitriles to Amines."[3] Organic Chemistry Portal.

-

[Link]

-

-

Alkoxypyridine Synthesis: Hajhussein, A. N., et al. "Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals." Arkivoc, 2018.

-

[Link]

-

-

Precursor Reactivity: "Nucleophilic Substitution of 4-Chloropyridines." Chemistry LibreTexts.

-

[Link]

-

Sources

Application Note: Strategies and Protocols for Amide Coupling Reactions Utilizing (4-Ethoxypyridin-2-yl)methanamine

Abstract

The formation of the amide bond is a cornerstone transformation in organic and medicinal chemistry, pivotal to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of reaction conditions and detailed protocols for the successful amide coupling of (4-Ethoxypyridin-2-yl)methanamine with a range of carboxylic acids. We delve into the mechanistic underpinnings of common coupling strategies, including carbodiimide and onium salt-based methods, offering a rationale for reagent selection and reaction optimization. Detailed, step-by-step protocols for both EDC/HOBt and HATU-mediated couplings are presented, designed to serve as a robust starting point for researchers. This document also includes a comparative analysis of coupling reagents, a troubleshooting guide for common challenges, and illustrative diagrams to clarify mechanisms and workflows, ensuring that researchers, scientists, and drug development professionals can approach this critical reaction with confidence and expertise.

Introduction: The Significance of the Amide Bond and (4-Ethoxypyridin-2-yl)methanamine

The amide functional group is one of the most prevalent structural motifs in bioactive molecules, most notably as the linking unit in peptides and proteins.[1] Consequently, the reliable and efficient formation of amide bonds is the most frequently utilized reaction in drug discovery and development.[2] The direct condensation of a carboxylic acid and an amine is kinetically slow, necessitating the activation of the carboxylic acid to facilitate the reaction.[3] This has led to the development of a vast arsenal of coupling reagents, each with specific advantages concerning efficiency, cost, and suppression of side reactions.[1][2]

(4-Ethoxypyridin-2-yl)methanamine is a valuable building block in synthetic chemistry. Its structure features a primary benzylic amine, which serves as the key nucleophile in the coupling reaction. The presence of the pyridine ring and the electron-donating 4-ethoxy group can influence the amine's reactivity and the properties of the resulting amide product. This guide provides the necessary framework for effectively incorporating this reagent into complex molecular scaffolds.

Foundational Principles of Amide Coupling

The selection of an appropriate coupling strategy is dictated by the electronic and steric properties of the substrates, the risk of racemization at adjacent chiral centers, and the desired reaction conditions.[3] The core principle involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly electrophilic acylating agent that is readily attacked by the amine.

Two predominant mechanistic pathways are employed:

-

Carbodiimide-Mediated Activation: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct or cause racemization.[4] To mitigate these issues, additives such as 1-hydroxybenzotriazole (HOBt) are used to trap the O-acylisourea, forming a more stable active ester that is less prone to side reactions.[3][4]

-

Onium Salt-Mediated Activation: Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most efficient coupling reagents available.[5] In the presence of a non-nucleophilic base, the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester.[5][6] The embedded 1-hydroxy-7-azabenzotriazole (HOAt) moiety accelerates the coupling and is highly effective at suppressing racemization.[5][7]

Protocol A: EDC/HOBt Mediated Coupling

This method is a classic, reliable, and cost-effective approach suitable for a wide range of substrates.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

(4-Ethoxypyridin-2-yl)methanamine (1.1 equiv)

-

EDC•HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

DIPEA (2.5 equiv)

-

Anhydrous DMF or DCM (to make a 0.1-0.5 M solution)

-

Standard workup reagents (e.g., Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine)

Procedure:

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and (4-Ethoxypyridin-2-yl)methanamine (1.1 equiv).

-

Dissolution: Dissolve the mixture in anhydrous DMF or DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring. This is critical to control the initial exothermic reaction upon adding EDC. [8]4. EDC Addition: Add EDC•HCl (1.2 equiv) portion-wise to the stirred mixture.

-

Base Addition: Add DIPEA (2.5 equiv) dropwise. The base neutralizes the hydrochloride salt of EDC and the proton from the carboxylic acid.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 18 hours.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting carboxylic acid is consumed.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove excess carboxylic acid and HOBt), and finally with brine. [3] * Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide product.

Protocol B: HATU Mediated Coupling

This protocol is ideal for more challenging couplings, including those with sterically hindered substrates or where racemization is a significant concern. [5] Materials:

-

Carboxylic Acid (1.0 equiv)

-

(4-Ethoxypyridin-2-yl)methanamine (1.1 equiv)

-

HATU (1.1 equiv)

-

DIPEA (3.0 equiv)

-

Anhydrous DMF (to make a 0.1-0.5 M solution)

-

Standard workup reagents

Procedure:

-

Pre-activation: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

-

Dissolution: Dissolve the solids in anhydrous DMF.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirred solution.

-

Activation: Allow the mixture to stir at 0 °C for 15-30 minutes. During this "pre-activation" step, the highly reactive OAt-ester is formed. [5][9]6. Amine Addition: Add (4-Ethoxypyridin-2-yl)methanamine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. HATU-mediated reactions are often significantly faster than EDC couplings. [7]9. Workup:

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NH₄Cl or 1M HCl, saturated aqueous NaHCO₃, and brine. [5]These washes remove the tetramethylurea byproduct, HOAt, and excess reagents.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

Even with robust protocols, challenges can arise. The following table outlines common issues and potential solutions.

| Problem | Potential Cause(s) | Suggested Solution(s) | Ref. |

| Low or No Yield; Starting Material Recovered | 1. Inefficient coupling reagent for the specific substrate. 2. Insufficient activation time (especially for HATU). 3. Presence of moisture in solvents or reagents. 4. Incorrect pH or insufficient base. | 1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). 2. Increase the pre-activation time for HATU to 30-45 minutes. 3. Ensure all glassware is flame-dried and solvents are anhydrous. 4. Verify the amount of base used; consider switching from DCM to DMF for better solubility and reaction rates. | [9][10] |

| Formation of N-Acylurea Byproduct (with EDC) | The O-acylisourea intermediate rearranged before being intercepted by the amine. | Increase the equivalents of HOBt (e.g., to 1.5 equiv) to more efficiently trap the intermediate. Ensure the amine is present at the start of the reaction. | [4] |

| Epimerization/Racemization of Chiral Centers | The active intermediate is too long-lived or the reaction temperature is too high. | 1. Use an additive known to suppress racemization, such as HOAt (or switch to HATU). 2. Maintain a low reaction temperature (0 °C to RT). 3. Avoid using excess base, which can promote epimerization. | [2][7] |

| Difficulty Removing Byproducts | 1. Urea byproduct from EDC is soluble in the organic phase. 2. Tetramethylurea (from HATU) or HOBt/HOAt persists after workup. | 1. If using water-insoluble DCC, the DCU byproduct can be filtered off. For EDC, repeated acidic washes can help protonate and extract the urea. 2. Ensure thorough aqueous washes with both acidic and basic solutions. A final wash with LiCl solution can sometimes help remove residual DMF. | [3][4] |

| Side Reaction with Amine | The coupling reagent reacts with the amine (possible with excess HATU/HBTU). | Avoid using a large excess of the onium salt coupling reagent; use it in near-stoichiometric amounts (1.0-1.1 equiv) relative to the carboxylic acid. | [7] |

Conclusion

The successful synthesis of amides using (4-Ethoxypyridin-2-yl)methanamine is readily achievable through the careful application of well-established coupling methodologies. By understanding the underlying mechanisms of reagents like EDC and HATU, researchers can make informed decisions to optimize reaction conditions for their specific substrates. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource to streamline workflows, mitigate common side reactions, and efficiently generate target molecules for discovery and development programs.

References

- Application Notes: Standard Protocol for HATU Coupling in Solution Phase. BenchChem. [URL: https://www.benchchem.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Vale, R. D., et al. Bioorganic & Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8055490/]

- Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem. [URL: https://www.benchchem.

- Acid-Amine Coupling using EDCI. Organic Synthesis. [URL: https://www.organic-synthesis.org/procedures/acid-amine-coupling-using-edci.html]

- Amine to Amide (EDC + HOBt). Common Organic Chemistry. [URL: https://commonorganicchemistry.com/Rxn_Pages/Amine_to_Amide_Coupling/Amine_to_Amide_Coupling_Ex_EDC_HOBt.htm]

- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [URL: https://www.aapptec.com/standard-coupling-procedures-dichobt-pybop-hbtu-pybrop-s5]

- Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [URL: https://commonorganicchemistry.

- Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions. BenchChem. [URL: https://www.benchchem.com/tech-support/1/troubleshooting-edc-nhs-coupling-reactions]

- Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Organic Chemistry Plus. [URL: https://pubs.thesciencein.org/journal/index.php/ocp/article/view/364]

- Deaminative coupling of benzylamines and arylboronic acids. Zhang, Y., et al. Chemical Science. [URL: https://www.research-collection.ethz.ch/handle/20.500.11850/594806]

- Coupling Reagents. AAPPTec. [URL: https://www.researchgate.

- HATU:a third-generation coupling reagent. ChemicalBook. [URL: https://www.chemicalbook.

- (4-Methoxypyridin-2-yl)methanamine | C7H10N2O | CID 22292761. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22292761]

- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [URL: https://www.hepatochem.com/amide-coupling-in-medicinal-chemistry]